molecular formula C17H16Cl2N2O B4398122 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol

3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol

Cat. No. B4398122
M. Wt: 335.2 g/mol
InChI Key: XPPBQVIHZZMRDA-UHFFFAOYSA-N
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Description

3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol, also known as DBZP, is a benzimidazole derivative that has been widely studied for its potential use as an antifungal agent. DBZP has shown promising results in inhibiting the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. In

Mechanism of Action

The exact mechanism of action of 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol is not fully understood, but it is believed to inhibit fungal growth by disrupting the cell wall and membrane of the fungus. This compound has been shown to inhibit the activity of chitin synthase, an enzyme that is involved in the synthesis of the fungal cell wall. In addition, this compound has also been shown to disrupt the fungal membrane by increasing its permeability, leading to leakage of cellular contents and ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated in animal studies. In vitro studies have shown that this compound has a low inhibitory effect on human cytochrome P450 enzymes, which are involved in drug metabolism. This suggests that this compound may have fewer drug interactions compared to other antifungal agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol is its potent antifungal activity, which makes it a promising candidate for the development of new antifungal agents. In addition, this compound has shown low toxicity and is well tolerated in animal studies, suggesting that it may have fewer side effects compared to other antifungal agents.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.

Future Directions

There are several future directions for the study of 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol. One potential direction is the development of new antifungal agents based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties. Other potential future directions include the investigation of this compound as an anticancer agent and the development of new fluorescent probes based on the structure of this compound.
Conclusion:
In conclusion, this compound is a benzimidazole derivative that has shown promising results as an antifungal agent. Its potent antifungal activity, low toxicity, and well-tolerated nature make it a promising candidate for the development of new antifungal agents. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.

Scientific Research Applications

3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been extensively studied for its antifungal activity, and several research studies have shown that it has a potent inhibitory effect on the growth of various fungal strains. In addition, this compound has also been investigated for its potential use as an anticancer agent, with some studies showing that it has cytotoxic effects on cancer cells. Other research applications of this compound include its use as a fluorescent probe for the detection of metal ions and its potential use as a corrosion inhibitor for metals.

properties

IUPAC Name

3-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-13-5-3-6-14(19)12(13)11-21-16-8-2-1-7-15(16)20-17(21)9-4-10-22/h1-3,5-8,22H,4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBQVIHZZMRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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